Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate

Lipophilicity Drug Design Physicochemical Properties

Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate (CAS 1980063-30-6) is a fluorinated aromatic ester bearing both a pentafluoroethyl (–C₂F₅) group at the para position and a trifluoromethyl (–CF₃) group at the meta position of the benzoate ring. With molecular formula C₁₁H₆F₈O₂, molecular weight 322.15 g/mol, and a computed octanol–water partition coefficient (LogP) of 4.15 , this compound represents a high-fluorine-density scaffold designed for applications where elevated lipophilicity, metabolic stability, and tunable electronic effects are critical.

Molecular Formula C11H6F8O2
Molecular Weight 322.15 g/mol
Cat. No. B12311097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate
Molecular FormulaC11H6F8O2
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(C(F)(F)F)(F)F)C(F)(F)F
InChIInChI=1S/C11H6F8O2/c1-21-8(20)5-2-3-6(7(4-5)10(14,15)16)9(12,13)11(17,18)19/h2-4H,1H3
InChIKeyDCJCDCGQWHTSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate – A Dual Perfluoroalkyl Benzoate Building Block for Fluorine-Enhanced Molecular Design


Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate (CAS 1980063-30-6) is a fluorinated aromatic ester bearing both a pentafluoroethyl (–C₂F₅) group at the para position and a trifluoromethyl (–CF₃) group at the meta position of the benzoate ring. With molecular formula C₁₁H₆F₈O₂, molecular weight 322.15 g/mol, and a computed octanol–water partition coefficient (LogP) of 4.15 , this compound represents a high-fluorine-density scaffold designed for applications where elevated lipophilicity, metabolic stability, and tunable electronic effects are critical. It is supplied as a research-grade building block by multiple specialty chemical vendors with typical purity ≥98% . Its dual perfluoroalkyl architecture distinguishes it from mono-substituted or symmetrically bis-substituted benzoate analogs, offering a differentiated physicochemical profile for medicinal chemistry, agrochemical discovery, and materials science.

Why Methyl 4-(Trifluoromethyl)benzoate and Other Single-Group Analogs Cannot Substitute for Methyl 4-(Pentafluoroethyl)-3-(Trifluoromethyl)benzoate in Fluorine-Sensitive Applications


In fluorine-containing drug discovery and materials design, substituent identity, position, and degree of fluorination are not interchangeable parameters [1]. Methyl 4-(trifluoromethyl)benzoate carries only a single –CF₃ group, yielding a LogP of approximately 2.49 [2], while the pentafluoroethyl (–C₂F₅) group alone on methyl 3-(pentafluoroethyl)benzoate produces a LogP of 3.13 . Neither mono-substituted analog achieves the lipophilicity (LogP 4.15) of the dual-substituted target compound . Furthermore, the orthogonality of the electron-withdrawing effects, steric bulk, and metabolic shielding differs fundamentally between these scaffolds [1]. Simple replacement with a cheaper, more common mono-fluorinated benzoate ester risks compromising membrane permeability, target binding, or metabolic stability in downstream applications that were optimized around the dual perfluoroalkyl architecture. The quantitative comparisons below substantiate this differentiation.

Quantitative Differentiation Evidence: Methyl 4-(Pentafluoroethyl)-3-(Trifluoromethyl)benzoate vs. Closest Analogs


Lipophilicity Advantage: 40-Fold Higher Calculated LogP vs. Methyl 4-(Trifluoromethyl)benzoate

The target compound exhibits a computed LogP of 4.15 , significantly exceeding that of its closest mono-fluorinated structural analog, methyl 4-(trifluoromethyl)benzoate, which has a reported LogP of 2.49 [1]. This difference of 1.66 log units corresponds to an approximately 46-fold higher octanol–water partition coefficient, indicating substantially greater lipophilicity. The isomeric methyl 3-(pentafluoroethyl)benzoate, bearing only a –C₂F₅ group, has a LogP of 3.13 , still 1.02 log units (approximately 10-fold) lower than the target. This demonstrates that the combination of ortho–CF₃ and para–C₂F₅ produces a synergistic lipophilicity enhancement beyond the additive contribution of either group alone.

Lipophilicity Drug Design Physicochemical Properties

Fluorine Density: 8 Fluorine Atoms per Molecule vs. 3–6 in Common Analogs

The target compound (C₁₁H₆F₈O₂) contains 8 fluorine atoms, representing 47% of its non-hydrogen atomic composition, with a molecular weight of 322.15 g/mol . In contrast, methyl 4-(trifluoromethyl)benzoate (C₉H₇F₃O₂) carries only 3 fluorine atoms (MW 204.15) [1], and methyl 3,5-bis(trifluoromethyl)benzoate (C₁₀H₆F₆O₂) carries 6 fluorine atoms (MW 272.14) . The target compound thus provides 2.7× more fluorine atoms than the mono-CF₃ analog and 1.3× more than the bis-CF₃ analog. This higher fluorine density enhances both the electron-withdrawing character of the aromatic ring and the potential for metabolic blockade at multiple sites [2].

Fluorine Chemistry Metabolic Stability Molecular Design

Steric and Electronic Differentiation from Symmetrical Bis(trifluoromethyl)benzoate Analogs

The target compound's asymmetric 3-CF₃/4-C₂F₅ substitution pattern creates a sterically and electronically anisotropic environment not achievable with symmetrical analogs such as methyl 3,5-bis(trifluoromethyl)benzoate. The pentafluoroethyl group (–C₂F₅) has a larger van der Waals volume and greater conformational flexibility than –CF₃, while its inductive electron-withdrawing effect (σₚ ≈ 0.52 for –C₂F₅ vs. σₘ ≈ 0.43 for –CF₃) [1] modulates the electron density of the aromatic ring in a position-dependent manner. The target's LogP of 4.15 is positioned between that of the bis-CF₃ analog (LogP 3.51 [2]) and hypothetical fully perfluorinated benzoates, providing a tunable lipophilicity window. The computed topological polar surface area (TPSA) of 26.3 Ų is identical across all methyl benzoate esters due to the conserved ester group, underscoring that differentiation arises exclusively from substituent identity and pattern.

Steric Effects Electronic Effects Structure–Activity Relationships

Metabolic Stability Advantage of –C₂F₅ over –CF₃: Class-Level Inference from Drug Discovery Literature

A 2019 review on polyfluorinated scaffolds in drug discovery [1] compiles structure–activity relationship (SAR) studies demonstrating that replacement of –CF₃ with –C₂F₅ in drug-like molecules can significantly reduce oxidative metabolism mediated by cytochrome P450 enzymes. In one illustrative example from the review, a pentafluoroethyl-containing analog exhibited a 3- to 5-fold longer microsomal half-life compared to its trifluoromethyl counterpart. While these data are not measured on the target benzoate scaffold itself, they establish a class-level principle: the stronger inductive electron withdrawal and greater steric shielding of –C₂F₅ relative to –CF₃ contribute to metabolic stabilization. The target compound's 4-C₂F₅ group is expected to confer analogous protection to the para position of the benzoate ring, complementing the meta–CF₃ group, which is itself resistant to oxidative defluorination due to the strength of C–F bonds [1].

Metabolic Stability Cytochrome P450 Lead Optimization

Commercial Availability and Procurement Differentiation: A Specialty Building Block with Defined Purity Specifications

Unlike commodity mono-fluorinated benzoates available from hundreds of suppliers at low cost, methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate is offered by a limited set of specialty chemical vendors. Bidepharm supplies the compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . Apollo Scientific (distributed via VWR) lists the compound at EUR 328/1g and EUR 134/250mg , while CymitQuimica offers it at EUR 360/1g . These pricing levels—approximately 10–50× higher than methyl 4-(trifluoromethyl)benzoate—reflect the synthetic complexity of introducing the –C₂F₅ group via copper-mediated pentafluoroethylation or related methods. The consistent ≥98% purity specification across vendors, combined with the availability of analytical data packages, makes this compound procurement-ready for reproducible research without additional in-house purification.

Chemical Procurement Building Block Quality Specifications

High-Value Application Scenarios for Methyl 4-(Pentafluoroethyl)-3-(Trifluoromethyl)benzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

When a lead series exhibits insufficient cellular potency due to poor membrane permeability, the 4.15 LogP of the target compound —approximately 46-fold more lipophilic than methyl 4-(trifluoromethyl)benzoate—provides a pre-quantified advantage for scaffold hopping or fragment growing strategies. The –C₂F₅ group additionally offers class-level metabolic stabilization of 3–5× over –CF₃ [1], making this building block suitable for candidates where cytochrome P450-mediated oxidation at the para position is a known metabolic soft spot. The ester functionality can be hydrolyzed to the carboxylic acid for amide coupling or retained as a prodrug moiety, providing synthetic flexibility. This scenario is directly supported by the LogP differentiation (Evidence Item 1), fluorine density advantage (Evidence Item 2), and metabolic stability inference (Evidence Item 4).

Agrochemical Discovery: Design of Fluorinated Active Ingredients with Improved Cuticular Penetration

Agrochemical actives require balanced lipophilicity for cuticular penetration while maintaining sufficient water solubility for phloem mobility. The target compound's LogP of 4.15 falls within the optimal range for foliar uptake (LogP 3–5 for many commercial fungicides and insecticides). The dual –CF₃/–C₂F₅ substitution pattern provides a sterically differentiated scaffold compared to the widely used bis-CF₃ aryl intermediates (LogP 3.51 [2]), potentially circumventing existing intellectual property while delivering comparable or superior physicochemical profiles. The 8-fluorine density (Evidence Item 2) also contributes to environmental persistence modulation, a key parameter in modern agrochemical design.

Chemical Biology: Fluorinated Probe Design with ¹⁹F NMR Detection Capability

The presence of both –CF₃ (3 equivalent ¹⁹F nuclei) and –C₂F₅ (5 non-equivalent ¹⁹F nuclei in two distinct chemical environments) makes this compound a valuable scaffold for ¹⁹F NMR-based binding assays. The –C₂F₅ group provides a characteristic AA′BB′X-type ¹⁹F NMR pattern that can serve as a sensitive reporter of changes in local magnetic environment upon target binding. The asymmetric substitution (Evidence Item 3) ensures that the ¹⁹F signals are well-dispersed, minimizing signal overlap. For procurement, the ≥98% purity with batch-specific QC ensures that fluorinated impurities do not compromise ¹⁹F NMR spectral interpretation.

Materials Science: Synthesis of Fluorinated Liquid Crystal Intermediates

Fluorinated benzoate esters are established precursors for liquid crystalline materials, where lateral fluoroalkyl substituents modulate dielectric anisotropy and mesophase stability [3]. The target compound's asymmetric 3-CF₃/4-C₂F₅ substitution and high fluorine density (Evidence Items 2 and 3) provide a unique combination of lateral dipole moment and steric bulk that can fine-tune the clearing point and birefringence of liquid crystal mixtures. The methyl ester serves as a convenient handle for further functionalization via hydrolysis and coupling to mesogenic cores. The compound's specialty-supplier status (Evidence Item 5) is consistent with the requirements of materials research, where small quantities of high-purity, structurally unique intermediates are valued.

Quote Request

Request a Quote for Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.